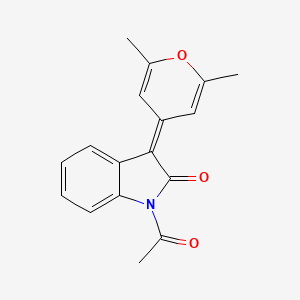

1-acetyl-3-(2,6-dimethyl-4H-pyran-4-ylidene)-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

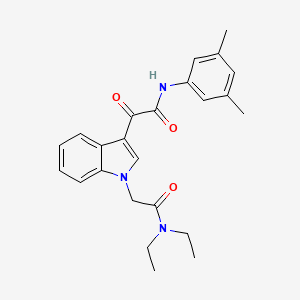

1-acetyl-3-(2,6-dimethyl-4H-pyran-4-ylidene)-1,3-dihydro-2H-indol-2-one, also known as DMPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPI is a heterocyclic compound that contains both an indole and a pyran ring, and it has been shown to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Presence of Carcinogenic Heterocyclic Amines in Urine

Research by Ushiyama et al. (1991) focuses on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet compared to inpatients receiving parenteral alimentation, highlighting the human exposure to carcinogenic compounds through food, which may reflect the broader category of research into chemical exposures and their detection in biological samples (Ushiyama et al., 1991).

Investigating Unmetabolized Polycyclic Aromatic Hydrocarbons in Adolescents' Urine

De Craemer et al. (2016) investigated the feasibility of incorporating methods to determine parent polycyclic aromatic hydrocarbons (PAHs) in urine for human biomonitoring studies. This study assessed exposure to PAHs, which have carcinogenic potential, in adolescents, showcasing the importance of monitoring environmental exposures to specific chemical compounds (De Craemer et al., 2016).

Levels of Synthetic Musk Fragrances in Human Milk

Zhang et al. (2011) determined concentrations of synthetic musks in human milk samples from three cities in Eastern China, providing insight into the accumulation of these additives in the human body and their exposure to infants. This type of research is relevant for understanding the bioaccumulation and potential health impacts of various synthetic compounds (Zhang et al., 2011).

Allergic Contact Dermatitis from Synthetic Fragrances

Handley and Burrows (1994) reported a case of allergic contact dermatitis from synthetic fragrance ingredients in underarm deodorant preparations, illustrating the health risks associated with chemical exposure through consumer products (Handley & Burrows, 1994).

Propiedades

IUPAC Name |

1-acetyl-3-(2,6-dimethylpyran-4-ylidene)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-8-13(9-11(2)21-10)16-14-6-4-5-7-15(14)18(12(3)19)17(16)20/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRIMTJJMFPCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=CC=CC=C3N(C2=O)C(=O)C)C=C(O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)

![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)

![2-(5-chlorothiophen-2-yl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2615191.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)

![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)